molecular formula C11H12N2O2 B510270 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 753489-92-8

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

Cat. No. B510270
CAS RN: 753489-92-8
M. Wt: 204.22g/mol
InChI Key: MZCOUPNAPANBEY-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a compound with the CAS Number: 753489-92-8. It has a molecular weight of 204.23 and its IUPAC name is the same as the common name . It is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The optimized geometrical structure, electronic, and vibrational features of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid have been investigated using the B3LYP/6-311++G (d,p) basis set . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid are not available, the compound’s UV-vis spectrum and the effects of solvents on it have been studied .


Physical And Chemical Properties Analysis

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a solid at room temperature . Its molecular weight is 204.23 . More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Comprehensive Analysis of 2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid Applications

2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid, also known as 2-(2-Methylbenzimidazol-1-yl)Propanoic Acid, is a compound with a benzimidazole ring, which is a five-membered heterocyclic moiety. This structure is significant in pharmacology and has been incorporated into a variety of drugs due to its broad range of biological activities .

Antibacterial Activity: Benzimidazole derivatives have been shown to possess antibacterial properties. The structure of 2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid can be modified to enhance its interaction with bacterial cell targets, potentially leading to the development of new antibacterial agents .

Antifungal Applications: Similar to their antibacterial properties, benzimidazole compounds can be effective against fungal infections. The antifungal activity is often assessed through methods like disc diffusion and minimum inhibitory concentration (MIC), and derivatives of this compound could be screened for such activities .

Antitubercular Potential: Compounds containing the imidazole ring have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Derivatives of 2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid could be synthesized and tested for their efficacy in combating tuberculosis .

Anti-Inflammatory Properties: The benzimidazole core is known to exhibit anti-inflammatory effects. This is particularly relevant for the development of drugs that can treat conditions like rheumatoid arthritis, where inflammation plays a central role .

Antitumor and Anticancer Research: Benzimidazole derivatives have been explored for their potential in cancer treatment. The compound could be part of research efforts aimed at finding novel treatments that target specific pathways involved in tumor growth and metastasis .

Antidiabetic Effects: Research into the antidiabetic properties of imidazole-containing compounds has been conducted, with some derivatives showing promise in managing blood glucose levels. This compound could contribute to the synthesis of new antidiabetic medications .

Antiviral Applications: The imidazole ring is also present in compounds with antiviral activities. Given the ongoing need for effective antiviral drugs, derivatives of 2-(2-Methyl-1H-Benzimidazol-1-yl)Propanoic Acid could be valuable in the fight against viral infections .

Gastrointestinal Therapeutics: Benzimidazole compounds like omeprazole and pantoprazole are well-known for their use in treating gastrointestinal issues such as ulcers. The compound may serve as a starting point for developing new antiulcer agents .

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCOUPNAPANBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968668
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

CAS RN

5389-97-9
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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